Cas no 141321-53-1 (tert-Butyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate)

tert-Butyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate structure
141321-53-1 structure
Product Name:tert-Butyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate
Numero CAS:141321-53-1
MF:C11H23NO3
MW:217.305223703384
CID:139195
PubChem ID:14237731
Update Time:2025-04-19

tert-Butyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate
    • Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]- (9CI)
    • N-T-BOC-D-ISOLEUCINOL
    • BOC-D-ISOLEUCINOL
    • Boc-L-Ile-ol
    • N-(tert-butoxycarbonyl)-L-isoleucinol
    • N-Boc-L-isoleucinol
    • N-tert-butyloxycarbonyl-L-isoleucinol
    • tert-butyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate
    • tert-butyl (1S,2S)-1-(hydroxymethyl)-2-methylbutylcarbamate
    • Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-,1,1-dimethylethyl ester,[r-(r*,r*)]-(9ci)
    • AKOS022180325
    • Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)
    • 141321-53-1
    • Carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]- (9CI)
    • TERT-BUTYL N-[(2R,3R)-1-HYDROXY-3-METHYLPENTAN-2-YL]CARBAMATE
    • Inchi: 1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9+/m1/s1
    • Chiave InChI: BPLDQMXXYMKQPW-BDAKNGLRSA-N
    • Sorrisi: O(C(N[C@@H](CO)[C@H](C)CC)=O)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 217.16779360g/mol
  • Massa monoisotopica: 217.16779360g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 6
  • Complessità: 199
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 58.6Ų

Proprietà sperimentali

  • Densità: 0.984±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 319.3°C at 760 mmHg
  • Punto di infiammabilità: 146.9°C
  • Indice di rifrazione: 1.454
  • Solubilità: Leggermente solubile (3,9 g/l) (25°C),
  • PSA: 58.56000
  • LogP: 2.30900
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd